molecular formula C23H22O2 B10843927 4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol

4-[1-(4-Hydroxyphenyl)-2-phenylpent-1-enyl]phenol

Cat. No.: B10843927
M. Wt: 330.4 g/mol
InChI Key: UTLLHWVRVATSPI-UHFFFAOYSA-N
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Description

4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is a synthetic organic compound known for its unique structure and potential applications in various fields. It is characterized by the presence of two phenol groups connected through a pentene chain, which includes a phenyl group and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with phenol and benzaldehyde as the primary starting materials.

    Aldol Condensation: The initial step involves an aldol condensation reaction between phenol and benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Hydrolysis and Dehydration: The intermediate undergoes hydrolysis followed by dehydration to form the desired product. The reaction conditions include heating the mixture to a temperature range of 100-150°C under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as acid-activated clay or solid acid catalysts may be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyphenyl alcohols.

    Substitution: Formation of halogenated phenols.

Scientific Research Applications

4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities

Properties

Molecular Formula

C23H22O2

Molecular Weight

330.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylpent-1-enyl]phenol

InChI

InChI=1S/C23H22O2/c1-2-6-22(17-7-4-3-5-8-17)23(18-9-13-20(24)14-10-18)19-11-15-21(25)16-12-19/h3-5,7-16,24-25H,2,6H2,1H3

InChI Key

UTLLHWVRVATSPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3

Origin of Product

United States

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